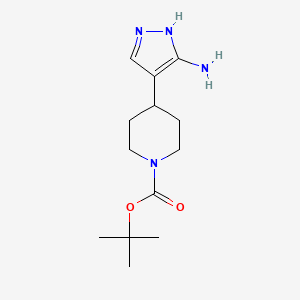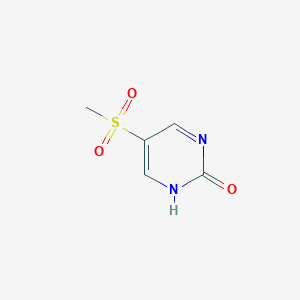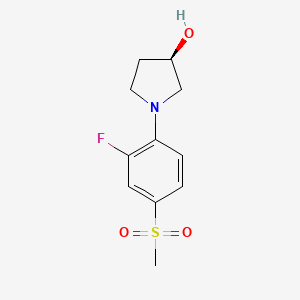
tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate, also known as TAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TAPP is a piperidine-based compound that contains a pyrazole moiety, and it is synthesized through a multistep process that involves several chemical reactions.
作用機序
The mechanism of action of tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis, a programmed cell death mechanism. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
Tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has several advantages for lab experiments, including its high purity and stability, which makes it suitable for various biochemical and biophysical assays. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is also relatively easy to synthesize, which makes it accessible to researchers. However, tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has some limitations, including its relatively low solubility in water, which may limit its use in some assays. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is also a relatively new compound, and its biological properties are not fully understood, which may limit its use in some applications.
将来の方向性
There are several future directions for research on tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate, including its interactions with specific enzymes and signaling pathways. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate also has potential applications in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Finally, tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate can be used as a probe to study protein-ligand interactions and enzyme activity, which may lead to the development of new drugs and therapies.
合成法
The synthesis of tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate involves a multistep process that begins with the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with hydrazine hydrate to form tert-butyl 4-(hydrazinomethyl)piperidine-1-carboxylate. This intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxylic acid to yield tert-butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate, which is the final product. The synthesis process of tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate is complex, and it requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
Tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has potential applications in various fields of scientific research. In medicinal chemistry, tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In biochemistry, tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has been used as a probe to study protein-ligand interactions and enzyme activity. tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate has also been investigated for its potential applications in materials science, including the synthesis of metal-organic frameworks and other functional materials.
特性
IUPAC Name |
tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)10-8-15-16-11(10)14/h8-9H,4-7H2,1-3H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFPARZGRVXNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)






![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)


![1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7590488.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)

